molecular formula C22H16Cl2N4O B10908396 1-(2,4-dichlorobenzyl)-N'-[(E)-naphthalen-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide

1-(2,4-dichlorobenzyl)-N'-[(E)-naphthalen-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide

Cat. No.: B10908396
M. Wt: 423.3 g/mol
InChI Key: OATWMBJQULADRY-DHRITJCHSA-N
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Description

1-(2,4-DICHLOROBENZYL)-N’~3~-[(E)-1-(2-NAPHTHYL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a dichlorobenzyl group, a naphthylmethylidene group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-DICHLOROBENZYL)-N’~3~-[(E)-1-(2-NAPHTHYL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.

    Introduction of the Dichlorobenzyl Group: The pyrazole intermediate is then reacted with 2,4-dichlorobenzyl chloride under basic conditions to introduce the dichlorobenzyl group.

    Formation of the Naphthylmethylidene Group: The final step involves the condensation of the resulting intermediate with 2-naphthaldehyde to form the naphthylmethylidene group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-DICHLOROBENZYL)-N’~3~-[(E)-1-(2-NAPHTHYL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2,4-DICHLOROBENZYL)-N’~3~-[(E)-1-(2-NAPHTHYL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-DICHLOROBENZYL)-N’~3~-[(E)-1-(2-NAPHTHYL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

1-(2,4-DICHLOROBENZYL)-N’~3~-[(E)-1-(2-NAPHTHYL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE can be compared with other similar compounds, such as:

    1-(2,4-DICHLOROBENZYL)-N’~3~-[(E)-1-(2-PHENYL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE: Similar structure but with a phenyl group instead of a naphthyl group.

    1-(2,4-DICHLOROBENZYL)-N’~3~-[(E)-1-(2-THIENYL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE: Similar structure but with a thienyl group instead of a naphthyl group.

The uniqueness of 1-(2,4-DICHLOROBENZYL)-N’~3~-[(E)-1-(2-NAPHTHYL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C22H16Cl2N4O

Molecular Weight

423.3 g/mol

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-N-[(E)-naphthalen-2-ylmethylideneamino]pyrazole-3-carboxamide

InChI

InChI=1S/C22H16Cl2N4O/c23-19-8-7-18(20(24)12-19)14-28-10-9-21(27-28)22(29)26-25-13-15-5-6-16-3-1-2-4-17(16)11-15/h1-13H,14H2,(H,26,29)/b25-13+

InChI Key

OATWMBJQULADRY-DHRITJCHSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)C3=NN(C=C3)CC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)C3=NN(C=C3)CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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